molecular formula C11H16N2O2S2 B12073343 2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile

2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile

Cat. No.: B12073343
M. Wt: 272.4 g/mol
InChI Key: FSRYJFJMDONLJP-UHFFFAOYSA-N
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Description

2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is an organic compound with the molecular formula C12H18N2O2S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features functional groups such as an amino group, a tert-butyl group, an ethylsulfonyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which undergoes functionalization to introduce the tert-butyl and ethylsulfonyl groups. The amino group is then introduced through nucleophilic substitution, and the carbonitrile group is added via a cyanation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This includes the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the tert-butyl and ethylsulfonyl groups contribute to hydrophobic interactions. The carbonitrile group can participate in coordination with metal ions or other electrophilic centers. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(tert-butyl)thiophene-3-carbonitrile: Lacks the ethylsulfonyl group, which may affect its reactivity and applications.

    2-Amino-5-(ethylsulfonyl)thiophene-3-carbonitrile: Lacks the tert-butyl group, which may influence its hydrophobic interactions.

    4-(tert-Butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile: Lacks the amino group, which can alter its ability to form hydrogen bonds.

Uniqueness

2-Amino-4-(tert-butyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, from medicinal chemistry to materials science.

Properties

Molecular Formula

C11H16N2O2S2

Molecular Weight

272.4 g/mol

IUPAC Name

2-amino-4-tert-butyl-5-ethylsulfonylthiophene-3-carbonitrile

InChI

InChI=1S/C11H16N2O2S2/c1-5-17(14,15)10-8(11(2,3)4)7(6-12)9(13)16-10/h5,13H2,1-4H3

InChI Key

FSRYJFJMDONLJP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C(C)(C)C

Origin of Product

United States

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